molecular formula C12H8BrClN2O B2902559 4-Bromo-N-(5-chloro-2-pyridyl)benzamide CAS No. 300670-29-5; 40808-62-6

4-Bromo-N-(5-chloro-2-pyridyl)benzamide

Cat. No.: B2902559
CAS No.: 300670-29-5; 40808-62-6
M. Wt: 311.56
InChI Key: LJGMQDMQXJTEGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-N-(5-chloro-2-pyridyl)benzamide is a halogenated benzamide derivative featuring a bromine atom at the para position of the benzoyl group and a 5-chloro-2-pyridylamine moiety. This compound is synthesized via coupling reactions between 4-bromobenzoyl chloride and 5-chloro-2-aminopyridine, a method analogous to procedures described for related benzamides (e.g., 81% yield for 4-bromo-3-fluoro-N-(6-methylpyridin-2-yl)-benzamide) .

Properties

IUPAC Name

4-bromo-N-(5-chloropyridin-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrClN2O/c13-9-3-1-8(2-4-9)12(17)16-11-6-5-10(14)7-15-11/h1-7H,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJGMQDMQXJTEGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=NC=C(C=C2)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Halogen Substitution Patterns

Variations in halogen type and position significantly influence physicochemical and biological properties:

  • The 6-methylpyridyl group may alter steric interactions compared to the 5-chloro-2-pyridyl group in the parent compound .
  • 4-Bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide : This derivative includes a trifluoropropoxy group, which increases hydrophobicity and may enhance blood-brain barrier penetration. The multi-halogenated aromatic system could improve binding affinity in hydrophobic enzyme pockets .

Table 1: Halogenated Benzamide Derivatives

Compound Name Substituents (Benzoyl/Pyridyl) Yield (%) Key Properties Reference
4-Bromo-N-(5-chloro-2-pyridyl)benzamide Br (C4), Cl (pyridyl C5) N/A Baseline reactivity N/A
4-Bromo-3-fluoro-N-(6-methylpyridin-2-yl)-benzamide Br (C4), F (C3), 6-methylpyridyl 81 Enhanced metabolic stability
4-Bromo-N-(2-chloro-6-fluorophenyl)-... Br (C4), Cl/F (phenyl), CF3 90 High hydrophobicity

Heterocyclic Modifications

Replacement of the pyridyl group with other heterocycles alters electronic and steric profiles:

  • 4-Bromo-N-((3-methylbenzo[b]thiophen-2-yl)methyl)benzamide : The benzo[b]thiophene moiety introduces sulfur-based π-conjugation, which may enhance interactions with cysteine residues in target proteins. The methyl group increases lipophilicity .
  • 4-Bromo-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide : The benzoxazole ring provides a rigid, planar structure, favoring intercalation into DNA or kinase active sites. This modification could improve anticancer or kinase-inhibitory activity .

Table 2: Heterocyclic Analogues

Compound Name Heterocycle Molecular Weight Potential Application Reference
This compound Pyridine 325.57 Enzyme inhibition N/A
4-Bromo-N-(benzo[b]thiophen-2-yl)benzamide Benzo[b]thiophene 372.29 Protein-ligand interactions
4-Bromo-N-(benzoxazol-2-yl)benzamide Benzoxazole 421.29 Kinase/DNA targeting

Substituent Positional Isomerism

The position of halogens and functional groups critically impacts activity:

  • 5-Bromo-2-chloro-N-(4-methyl-1-piperazinyl)benzamide : Substitution at the ortho position may hinder amide bond solvation, affecting solubility and bioavailability .

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